3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic organic compound with significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a bromine and chlorine atom attached to an imidazo[1,2-a]pyridine ring system. It has a molecular formula of C8H4BrClN2O2 and a molecular weight of 275.48 g/mol .
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
The synthesis of similar compounds involves the displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the desired compound .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Result of Action
Compounds within the imidazo[1,2-a]pyridine class have been noted for their varied medicinal applications .
Preparation Methods
The synthesis of 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, which does not require a base . This method is advantageous due to its mild reaction conditions and the ability to produce the compound in a single step.
Chemical Reactions Analysis
3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: The imidazo[1,2-a]pyridine ring can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include TBHP, iodine, and various bases and acids depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound serves as a pharmacophore in the development of new drugs due to its biological activity.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-Bromoimidazo[1,2-a]pyridine: Lacks the chlorine atom, leading to different reactivity and applications.
5-Chloroimidazo[1,2-a]pyridine: Lacks the bromine atom, which affects its chemical properties and uses.
Imidazo[1,2-a]pyridine-2-carboxylic acid: Lacks both bromine and chlorine atoms, making it less reactive in certain chemical reactions.
The presence of both bromine and chlorine atoms in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
IUPAC Name |
3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-7-6(8(13)14)11-5-3-1-2-4(10)12(5)7/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGAGFHKPBTMBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C(=C1)Cl)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901201917 | |
Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901201917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227955-02-3 | |
Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901201917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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